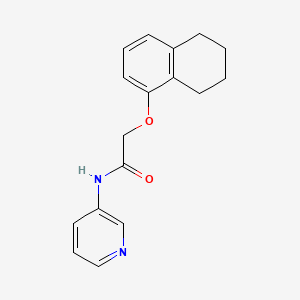
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been developed for the treatment of B-cell malignancies. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has shown promise in preclinical and clinical studies.
Wirkmechanismus
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide inhibits BTK, which is a key regulator of B-cell receptor signaling. By blocking BTK, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide disrupts the survival and proliferation of B-cell malignancies, leading to their death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to induce apoptosis in B-cell malignancies, inhibit cell proliferation, and reduce tumor burden in preclinical models. Additionally, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to modulate the immune microenvironment, leading to enhanced anti-tumor immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has several advantages as a research tool, including its specificity for BTK and its potency in preclinical models. However, its limitations include its complex synthesis method and its potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide. These include:
1. Combination therapy with other B-cell receptor signaling inhibitors or immunomodulatory agents to enhance anti-tumor activity.
2. Investigation of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide in other B-cell malignancies, including follicular lymphoma and Waldenström's macroglobulinemia.
3. Development of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling.
4. Exploration of the potential of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide to modulate the tumor microenvironment and enhance anti-tumor immune responses.
In conclusion, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its development and application in the treatment of cancer and autoimmune diseases are areas of active research and hold great promise for the future.
Synthesemethoden
The synthesis of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide involves several steps, including the preparation of the pyridine and naphthalene intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has demonstrated potent anti-tumor activity and has shown to be well-tolerated.
Eigenschaften
IUPAC Name |
N-pyridin-3-yl-2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(19-14-7-4-10-18-11-14)12-21-16-9-3-6-13-5-1-2-8-15(13)16/h3-4,6-7,9-11H,1-2,5,8,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIJHEGOXFKWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)

![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)
![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)